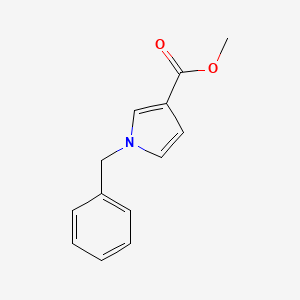

Methyl 1-benzyl-1H-pyrrole-3-carboxylate

Description

Overview of Pyrrole (B145914) Ring Systems in Synthetic Organic Chemistry

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and advanced materials. scilit.comuctm.edu Its unique electronic properties and reactivity have made it a cornerstone of heterocyclic chemistry.

Pyrrole and its derivatives are integral to many biologically crucial molecules. uctm.edu For instance, the porphyrin ring system, which forms the core of heme (in hemoglobin) and chlorophyll, is composed of four pyrrole units. uctm.edu This highlights the essential role of the pyrrole scaffold in fundamental life processes.

The synthesis of the pyrrole ring has been a subject of intense study for over a century, leading to the development of several classic named reactions that remain in use today. These include:

Paal-Knorr Synthesis: One of the most common methods, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). nih.gov

Hantzsch Pyrrole Synthesis: The reaction of a β-ketoester with an α-halo-ketone and an amine. researchgate.net

Knorr Pyrrole Synthesis: The condensation of an α-amino-ketone with a compound containing an activated methylene (B1212753) group. researchgate.net

In recent years, synthetic methodologies have expanded significantly, with modern techniques focusing on efficiency, milder reaction conditions, and the ability to create highly substituted and functionalized pyrroles. nih.govrsc.org These newer methods often employ transition metal catalysis, multicomponent reactions, and innovative starting materials like alkynes and azirines to construct the pyrrole core. uctm.edunih.gov

Significance of Pyrrole-3-carboxylate Esters in Heterocyclic Synthesis

The introduction of a carboxylate ester group at the 3-position of the pyrrole ring, as seen in pyrrole-3-carboxylate esters, provides a versatile synthetic handle for further molecular elaboration. This functional group can be readily transformed into other functionalities such as amides, carboxylic acids, or can be used in cross-coupling reactions to build more complex molecules.

The synthesis of pyrrole-3-carboxylate esters can be achieved through various routes. One-pot procedures have been developed for the practical synthesis of ethyl 4-substituted-1H-pyrrole-3-carboxylates. rsc.org Modern approaches, such as continuous flow synthesis, have enabled the direct production of pyrrole-3-carboxylic acids from simple starting materials like tert-butyl acetoacetates, amines, and α-bromoketones. researchgate.net

The presence of the ester group also influences the reactivity of the pyrrole ring. The parent compound, Methyl 1H-pyrrole-3-carboxylate, serves as a common building block in organic synthesis.

Table 1: Properties of Methyl 1H-pyrrole-3-carboxylate

| Property | Value |

|---|---|

| CAS Number | 2703-17-5 |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Form | Solid |

| Melting Point | 85-89 °C |

This data is for the parent compound without the N-benzyl group. sigmaaldrich.com

Current Research Landscape of N-Benzyl Pyrrole Derivatives

The attachment of a benzyl (B1604629) group to the nitrogen atom of the pyrrole ring (N-benzylation) is a common strategy in medicinal chemistry and materials science. The benzyl group can modulate the electronic properties of the pyrrole ring and provide steric bulk, which can influence the molecule's interaction with biological targets or its physical properties.

N-benzyl pyrrole derivatives are explored for a range of applications. For example, a highly substituted N-benzyl pyrrole, Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate, has been synthesized as part of research toward the total synthesis of the cholesterol-lowering drug atorvastatin (B1662188). nih.gov The synthesis of this complex molecule was achieved through a 1,3-dipolar cycloaddition reaction involving a münchnone intermediate. nih.gov

The synthesis of N-substituted pyrroles, including N-benzyl derivatives, is often accomplished through methods like the Paal-Knorr reaction, where a 1,4-dicarbonyl compound is reacted with benzylamine (B48309). uctm.edu An operationally simple and economical method involves the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various primary amines, including benzylamine, in the presence of a catalyst like iron(III) chloride. rsc.org

The current research landscape continues to focus on developing novel and efficient synthetic routes to access structurally diverse N-benzyl pyrroles and evaluating their potential in various fields of chemical research.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Methyl 1-benzyl-1H-pyrrole-3-carboxylate |

| Methyl 1H-pyrrole-3-carboxylate |

| Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate |

| Atorvastatin |

| Heme |

| Chlorophyll |

| Ethyl 4-substituted-1H-pyrrole-3-carboxylates |

Structure

3D Structure

Properties

CAS No. |

18159-18-7 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

methyl 1-benzylpyrrole-3-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |

InChI Key |

UWFFWLIJKSDNKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(C=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Transformations and Derivatization Studies of Methyl 1 Benzyl 1h Pyrrole 3 Carboxylate and Analogous Structures

Functional Group Interconversions at the Ester Moiety

The ester group at the 3-position of the pyrrole (B145914) ring is a prime site for chemical modification, allowing for the introduction of diverse functionalities.

Ester Hydrolysis to Pyrrole-3-carboxylic Acids

The conversion of methyl 1-benzyl-1H-pyrrole-3-carboxylate and related esters to their corresponding carboxylic acids is a fundamental transformation. This hydrolysis is typically achieved under basic conditions, for instance, through treatment with sodium hydroxide. The resulting pyrrole-3-carboxylic acids are crucial intermediates for the synthesis of more complex molecules, including amides and other derivatives. researchgate.net

A one-step continuous flow synthesis method has been developed for producing pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.com In this process, the hydrobromic acid generated as a byproduct of the initial Hantzsch-type pyrrole synthesis is utilized in situ to hydrolyze the tert-butyl ester. syrris.com This method offers an efficient and atom-economical route to these valuable intermediates. For example, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid was successfully scaled up using this flow chemistry approach. syrris.com

| Starting Material | Reagents | Product | Yield | Reference |

| tert-Butyl acetoacetate, Benzylamine (B48309), 2-Bromoacetophenone | In-situ generated HBr (from Hantzsch reaction) | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65% (flow) | syrris.com |

| Amide 42 | Basic hydrolysis | Corresponding carboxylic acid | Not specified | researchgate.net |

Amidation Reactions and Formation of Pyrrole-3-carboxamides

The synthesis of pyrrole-3-carboxamides, a class of compounds with significant biological activity, is often accomplished by coupling the corresponding pyrrole-3-carboxylic acid with an amine. researchgate.net This reaction typically requires the use of a coupling agent to activate the carboxylic acid. A variety of coupling agents have been employed, with cyclic alkyltriphosphonate anhydrides being noted as a cost-effective and non-toxic option for the amidation of pyrrole carboxylate compounds. google.com

An alternative, atom-economical approach involves the direct coupling of pyrroles with isocyanates, catalyzed by a self-assembled resorcinarene (B1253557) capsule. nih.gov This method avoids the need for pre-activating the carboxylic acid and proceeds with high yields and selectivity. nih.gov For instance, the reaction between N-methylpyrrole and phenyl isocyanate in the presence of the resorcinarene capsule catalyst afforded the corresponding amidopyrrole in 99% yield. nih.gov

| Pyrrole Substrate | Amine/Isocyanate | Coupling Agent/Catalyst | Product | Yield | Reference |

| 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid | Benzylamine | TBTU, DIPEA | 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | Good | bohrium.com |

| N-methylpyrrole | Phenyl isocyanate | Resorcinarene capsule C | N-methyl-N-phenyl-1H-pyrrole-2-carboxamide | 99% | nih.gov |

| Pyrrole carboxylate | N,N-diethylaminoethylamine | Cyclic alkyltriphosphonate anhydride (B1165640) | Pyrrole carboxamide | Not specified | google.com |

Hydrogenation and Stereoselective Reductions

The pyrrole ring and its substituents can undergo various reduction reactions, leading to the formation of saturated or partially saturated heterocyclic systems with defined stereochemistry.

Diastereoselective Synthesis of α-Substituted β-Prolines from Pyrrole-3-carboxylates

The diastereoselective reduction of appropriately substituted pyrrole-3-carboxylates provides a pathway to α-substituted β-proline derivatives. Proline and its analogues are of significant interest due to their unique conformational constraints, which play a crucial role in peptide structure and function. nih.gov The synthesis of these complex amino acid surrogates often involves the stereocontrolled reduction of a cyclic precursor.

A versatile method for the synthesis of 5-heteroaryl-substituted proline analogues involves the diastereoselective Friedel-Crafts alkylation of heteroaromatic systems with a cyclic enecarbamate. nih.gov This approach has been shown to produce the desired proline derivatives in good yields. nih.gov Subsequent transformations can then be employed to modify the carboxylate functionality as needed.

N-Substitution and Pyrrole Ring Modifications

Modification of the nitrogen substituent and the pyrrole ring itself offers another avenue for structural diversification.

N-Alkylation Reactions of Polyfunctionalized Pyrroles

While the lone pair of electrons on the pyrrole nitrogen is involved in the aromatic system, N-alkylation can be readily achieved following deprotonation with a strong base, such as sodium hydride or butyllithium. scispace.com The resulting pyrrole anion can then react with an electrophile, like an alkyl halide, to furnish the N-substituted product. scispace.com This method is highly effective for introducing a variety of alkyl groups onto the pyrrole nitrogen. organic-chemistry.org The use of ionic liquids as the reaction medium can also facilitate highly regioselective N-alkylation of pyrroles. organic-chemistry.org

Another powerful method for N-alkylation is the Mitsunobu reaction, which has been successfully applied to diketopyrrolopyrroles, allowing for the introduction of α-branched and chiral chains. rsc.org

| Pyrrole Substrate | Alkylating Agent | Base/Conditions | Product | Yield | Reference |

| 3,5-dichloro-1H-pyrrole-2,4-dicarboxaldehyde | Methyl iodide | NaH, DMF | N-methyl-3,5-dichloro-1H-pyrrole-2,4-dicarboxaldehyde | 89% | scispace.com |

| 3,5-dichloro-1H-pyrrole-2,4-dicarboxaldehyde | Ethyl bromide | NaH, DMF | N-ethyl-3,5-dichloro-1H-pyrrole-2,4-dicarboxaldehyde | 97% | scispace.com |

| Pyrrole | Alkyl halides | KOH, Ionic liquid | N-alkylpyrroles | Not specified | organic-chemistry.org |

| Diketopyrrolopyrrole | Benzyl (B1604629) alcohol | Mitsunobu reaction | N-benzyl diketopyrrolopyrrole | Not specified | rsc.org |

Cycloaddition Reactions and Annulation Pathways

Cycloaddition and annulation reactions are fundamental processes in organic synthesis for the construction of cyclic and polycyclic compounds. For pyrrole derivatives, these reactions provide access to a wide array of fused heterocyclic systems with diverse biological activities.

Construction of Fused Pyrrole Systems (e.g., Pyrrolo[3,4-d]pyridazinones)

A significant application of annulation pathways starting from pyrrole derivatives is the synthesis of pyrrolo[3,4-d]pyridazinones. These fused bicyclic systems are of considerable interest due to their potential pharmacological activities. nih.govmdpi.comnih.govmdpi.com The general strategy for constructing the pyrrolo[3,4-d]pyridazinone scaffold involves the use of a pyrrole precursor bearing two adjacent carboxylic acid functionalities, or their synthetic equivalents, at the 3- and 4-positions.

The synthesis typically commences with a suitably substituted pyrrole-3,4-dicarboxylic acid derivative, such as a diester or an anhydride. For example, 1-substituted-2,5-dimethyl-3,4-pyrroledicarboxylic acid anhydrides can be reacted with hydrazine (B178648) or its derivatives to yield the corresponding pyrrolo[3,4-d]pyridazinones. nih.gov

A common synthetic route is outlined below:

Preparation of the Pyrrole Precursor: A pyrrole ring substituted with carboxyl groups at the C3 and C4 positions is required. This can be achieved through various synthetic methods for pyrrole ring formation.

Cyclocondensation with Hydrazine: The pyrrole-3,4-dicarboxylate or its corresponding anhydride is then treated with a hydrazine derivative (e.g., hydrazine hydrate (B1144303) or methylhydrazine). The reaction proceeds via a cyclocondensation mechanism, where the hydrazine reacts with the two carbonyl groups to form the pyridazinone ring fused to the pyrrole.

An illustrative reaction involves the treatment of a dimethyl pyrrole-3,4-dicarboxylate with hydrazine hydrate under reflux conditions to yield the pyrrolo[3,4-d]pyridazinone core.

Table 1: Synthesis of Pyrrolo[3,4-d]pyridazinone Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1-Substituted-2,5-dimethyl-3,4-pyrroledicarboxylic acid anhydride | N-Methylhydrazine | 1,2,3,4-Tetrahydro-6-substituted-2,5,7-trimethyl-6H-pyrrolo[3,4-d]pyridazin-1,4-one | nih.gov |

| Dimethyl 1-benzyl-1H-pyrrole-3,4-dicarboxylate (hypothetical) | Hydrazine hydrate | 6-Benzyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyridazine-1,4-dione (hypothetical) | N/A |

| Anhydride 1c | Methylhydrazine | 6-(3-Chlorophenyl)-3,5,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1,4-dione | mdpi.com |

Further functionalization of the pyrrolo[3,4-d]pyridazinone core can be achieved through various reactions, such as alkylation, to introduce diverse substituents and explore structure-activity relationships for potential therapeutic applications. nih.govmdpi.com

Spectroscopic Characterization and Advanced Analytical Methods for Methyl 1 Benzyl 1h Pyrrole 3 Carboxylate

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of Methyl 1-benzyl-1H-pyrrole-3-carboxylate.

FT-IR Spectroscopy: The FT-IR spectrum of pyrrole (B145914) derivatives reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule. For instance, in a study of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, the experimental FT-IR spectrum was recorded in the range of 4000–400 cm⁻¹. nih.gov The analysis of carboxylates, in general, shows two intense peaks corresponding to the asymmetric and symmetric stretches of the -CO₂⁻ group, typically found in the ranges of 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively. spectroscopyonline.com For a related compound, benzyl (B1604629) 2-phenyl-1H-pyrrole-1-carboxylate, characteristic IR absorption bands were observed at 1714 cm⁻¹ (C=O) and 1053 cm⁻¹ (N-C), among others. mdpi.comresearchgate.net

FT-Raman Spectroscopy: Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of non-polar bonds. The laser-Raman spectrum of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate was recorded in the 4000–100 cm⁻¹ range, aiding in a more complete assignment of vibrational frequencies. nih.gov

Table 1: Characteristic FT-IR and FT-Raman Vibrational Frequencies for Pyrrole Derivatives

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Reference |

| C=O Stretch (Ester) | ~1714 | Not Reported | mdpi.com |

| -CO₂⁻ Asymmetric Stretch | 1650-1540 | Not Reported | spectroscopyonline.com |

| -CO₂⁻ Symmetric Stretch | 1450-1360 | Not Reported | spectroscopyonline.com |

| N-C Stretch | ~1053 | Not Reported | mdpi.com |

| General Pyrrole Ring Vibrations | 4000-400 | 4000-100 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the precise determination of the molecular structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For a similar compound, methyl 1-benzyl-5-ethoxy-3-phenyl-1H-pyrrole-2-carboxylate, the ¹H NMR spectrum showed signals for the benzyl protons (NCH₂) at 5.50 ppm, the pyrrole proton (CH) at 5.48 ppm, and the ester methyl protons (CO₂CH₃) at 3.52 ppm. rsc.org The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.18-7.41 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Generally, sp³-hybridized carbons absorb between 0 and 90 δ, while sp² carbons are found between 110 and 220 δ. libretexts.org The carbonyl carbon (C=O) of an ester group is particularly distinct and appears at the low-field end of the spectrum, typically between 160 and 220 δ. libretexts.org In methyl 1-benzyl-5-ethoxy-3-phenyl-1H-pyrrole-2-carboxylate, the ester carbonyl carbon was observed at 161.9 ppm. rsc.org The carbons of the pyrrole ring and the benzyl group also show characteristic chemical shifts.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrrole Carboxylates

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Benzyl (Ar-H) | 7.18-7.41 (m) | 126.7-138.9 | rsc.org |

| Benzyl (NCH₂) | 5.50 (s) | Not specified | rsc.org |

| Pyrrole (CH) | 5.48 (s) | 89.6 | rsc.org |

| Ester (CO₂CH₃) | 3.52 (s) | Not specified | rsc.org |

| Ester (C=O) | Not applicable | 161.9 | rsc.org |

Note: 's' denotes a singlet and 'm' denotes a multiplet.

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy (Fluorescence)

Electronic absorption (UV-Vis) and photoluminescence (fluorescence) spectroscopy provide insights into the electronic transitions and excited-state properties of molecules.

UV-Vis Spectroscopy: The UV-Vis spectrum of a related compound, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, was investigated using time-dependent density functional theory (TD-DFT). researchgate.net The calculations predicted two significant absorption features in the ultraviolet C range, between 170 nm and 210 nm. researchgate.net These absorptions are attributed to electronic transitions within the molecule. researchgate.net

Photoluminescence Spectroscopy (Fluorescence): Many pyrrole derivatives exhibit fluorescence, and their emission properties can be influenced by substituents and the surrounding environment. nih.govacs.orgrsc.org For instance, some pyrrole derivatives show solvatochromic fluorescence, where the emission wavelength shifts with the polarity of the solvent. rsc.org A study on a fluorescent pyrrole derivative containing electron donor and acceptor groups highlighted its potential application in optical thermometry. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can vary significantly depending on the molecular structure. acs.orgacs.org

High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common soft ionization technique used in conjunction with HRMS.

The molecular formula of this compound is C₁₃H₁₃NO₂. HRMS analysis of related pyrrole esters has been used to confirm their synthesis and characterize the target compounds. researchgate.netacs.org For example, in the synthesis of benzyl 2-phenyl-1H-pyrrole-1-carboxylate, HRMS was used to confirm the structure of the product. mdpi.com

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Analysis

X-ray diffraction (XRD) on single crystals provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided search results, studies on similar compounds offer valuable insights. For example, the crystal structure of methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate reveals the dihedral angles between the pyrrole ring and the attached phenyl rings. nih.gov In this case, the mean planes of the 5-methyl benzene (B151609) ring and the carboxyl group are twisted relative to the pyrrole ring. nih.gov Such structural information is crucial for understanding the molecule's conformation and packing in the solid state. The crystal structure of 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide also shows that molecules are linked through N—H···O hydrogen bonds, forming chains. nih.gov

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the thermal stability and phase transitions of materials. wikipedia.orgwikipedia.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. wikipedia.org This technique is used to determine the thermal stability of a compound and to study its decomposition pattern. wikipedia.org Studies on various pyrrole ester derivatives have shown that they exhibit major mass loss phases at specific temperature ranges. researchgate.net For example, two synthesized pyrrole ester fragrance precursors showed major mass loss between 124.3°C–450°C and 116.8°C–450°C. researchgate.net The thermal stability of polymers derived from pyrrole has also been investigated using TGA. researchgate.net

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as a function of temperature. wikipedia.org This allows for the detection of physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition. wikipedia.org DTA curves can provide information on the temperatures at which these transitions occur. researchgate.net While specific DTA data for this compound was not found, the technique is widely applied to characterize the thermal behavior of organic compounds.

Table 3: Thermal Analysis Data for Related Pyrrole Derivatives

| Compound | TGA Major Mass Loss Range (°C) | DTA Events | Reference |

| Pyrrole Ester Precursor 1 | 124.3 - 450 | Not Reported | researchgate.net |

| Pyrrole Ester Precursor 2 | 116.8 - 450 | Not Reported | researchgate.net |

| Polypyrrole Homopolymer | Decomposition at 220 | Not Reported | researchgate.net |

Theoretical and Computational Chemistry Studies of Methyl 1 Benzyl 1h Pyrrole 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. For Methyl 1-benzyl-1H-pyrrole-3-carboxylate, density functional theory (DFT) would be the primary tool to investigate its properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The vibrational modes are assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

Table 1: Predicted Vibrational Frequencies for a Related Pyrrole (B145914) Derivative (1-benzyl-4-formyl-1H-pyrrole-3-carboxamide) ijcce.ac.ir

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H stretch | 3450 |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (amide) | 1680 |

| C=C stretch (pyrrole) | 1550-1450 |

| C-N stretch | 1350-1250 |

Note: This data is for a related amide derivative and serves as an estimation for the vibrational modes of this compound. The ester carbonyl stretch in the target molecule would likely appear in a similar region (around 1720-1700 cm⁻¹).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. ijcce.ac.ir

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the pyrrole ring, while the LUMO is a π* anti-bonding orbital.

Table 2: Calculated HOMO-LUMO Energies for a Substituted Pyrrole Derivative researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are representative for a generic pyrrole dicarboxylate derivative and provide an estimate of the electronic properties of this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies through second-order perturbation theory. stackexchange.com These interactions, particularly those involving π-systems and lone pairs, are crucial for understanding the molecule's stability and electronic properties. echemi.comresearchgate.net

In this compound, significant stabilization would arise from the delocalization of the nitrogen lone pair into the pyrrole ring's π-system and the interaction of the π-electrons with the carbonyl group of the ester.

Table 3: Significant Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis of a Related Pyrrole Derivative ijcce.ac.ir

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C2-C3) | π(C4-C5) | 20.5 |

| π(C4-C5) | π(N1-C2) | 18.2 |

| LP(N1) | π(C2-C3) | 45.8 |

| LP(O-carbonyl) | σ(C-carbonyl) | 28.7 |

Note: This data is for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide and illustrates the types of intramolecular interactions and their approximate stabilization energies expected in this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely to be attacked by nucleophiles.

For this compound, the MEP map would show a region of high negative potential around the carbonyl oxygen of the ester group, making it a likely site for protonation or interaction with electrophiles. The pyrrole ring would exhibit a mixed potential, with the nitrogen atom and the region above and below the ring being relatively electron-rich. The hydrogen atoms of the benzyl (B1604629) group and the pyrrole ring would show positive potential. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible benzyl group attached to the pyrrole nitrogen introduces conformational isomerism in this compound. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion. This is typically done by scanning the potential energy surface (PES) through systematic rotation of the dihedral angle(s) defining the orientation of the benzyl group relative to the pyrrole ring. researchgate.net

Studies on similar N-benzyl substituted heterocyclic systems suggest that the rotation around the N-CH₂ bond is a key conformational process. mdpi.com The planarity of the pyrrole ring is generally maintained, while the benzyl group can adopt various orientations. The most stable conformer would likely have the benzyl group positioned to minimize steric hindrance with the pyrrole ring and the methyl ester group. The potential energy surface would reveal the energy minima corresponding to stable conformers and the transition states connecting them. illinois.edu

Solvent Effects on Molecular Properties and Reaction Energetics

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational studies can model solvent effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). nih.govnih.gov

Applications of Methyl 1 Benzyl 1h Pyrrole 3 Carboxylate in Chemical Synthesis and Materials Science Research

Role as Versatile Building Blocks in Complex Organic Synthesis

In the realm of chemical synthesis, "building blocks" are relatively simple molecules that can be converted into more complex compounds through controlled chemical reactions. chemscene.com Methyl 1-benzyl-1H-pyrrole-3-carboxylate exemplifies such a versatile building block. The pyrrole (B145914) framework is a core structural motif in a wide array of biologically active natural products and pharmaceutical agents. syrris.com

The presence of the benzyl (B1604629) group on the nitrogen atom serves as a protecting group, preventing unwanted side reactions at the nitrogen position while allowing for chemical modifications elsewhere on the pyrrole ring. The methyl carboxylate group at the 3-position provides a reactive handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, further expanding its synthetic utility.

Research has shown that polysubstituted pyrroles, which can be derived from precursors like this compound, are key intermediates in the total synthesis of complex pharmaceuticals. For instance, a structurally related pentasubstituted pyrrole, methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate, was generated during synthetic studies toward the cholesterol-lowering drug atorvastatin (B1662188). nih.gov This highlights the role of such compounds as crucial intermediates in constructing intricate molecular architectures. nih.gov

Utility in the Preparation of Diverse Highly Substituted Heterocyclic Compounds

The structure of this compound is ideally suited for the synthesis of diverse, highly substituted heterocyclic compounds. The pyrrole ring can undergo various substitution reactions, and the functional groups attached to it can be modified to build more complex heterocyclic systems.

A key synthetic route to highly substituted pyrroles involves 1,3-dipolar cycloadditions with münchnones (mesoionic oxazolium-5-olates). In one study, a pentasubstituted pyrrole was synthesized by reacting N-benzoyl-N-benzylalanine with methyl 3-phenylpropiolate, which generated a münchnone intermediate that subsequently reacted to form the pyrrole ring with high regioselectivity. nih.gov This method demonstrates how a relatively simple framework can be elaborated into a complex, multi-substituted heterocycle in a controlled manner. nih.gov

Below is a table summarizing the synthesis of a related highly substituted pyrrole, demonstrating the utility of such building blocks.

| Reactants | Reagents | Product | Yield |

| N-benzoyl-N-benzylalanine, Methyl 3-phenylpropiolate | N,N'-diisopropylcarbodiimide (DIC), Tetrahydrofuran (THF) | Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate | 83% |

| Data sourced from a study on münchnone-based routes to atorvastatin intermediates. nih.gov |

Furthermore, general synthetic strategies like the reaction of α,β-unsaturated esters with tosylmethyl isocyanides (TosMIC) are employed to create substituted pyrroles, showcasing the broad utility of these precursors in heterocyclic chemistry. nih.gov

Development of Advanced Materials Based on Pyrrole Scaffolds

The pyrrole scaffold is not only important in pharmaceuticals but also serves as a fundamental unit for creating advanced materials. Polymers derived from pyrrole, known as polypyrroles, are among the most extensively studied conductive polymers due to their excellent electrical conductivity, biocompatibility, and environmental stability. nih.gov

Pyrrole and its derivatives can be polymerized to form materials with significant electrical properties. Electrochemically prepared polypyrrole films exhibit metallic-like conductivities, typically in the range of 40–100 S/cm⁻. bohrium.comibm.comdtic.mil The electrical properties can be tuned by introducing substituents onto the pyrrole ring. For example, poly-N-methylpyrrole has a much lower conductivity, characteristic of a semiconductor (~10⁻³ S/cm⁻). bohrium.comibm.com This demonstrates that by choosing appropriately substituted pyrrole monomers, such as this compound, the electronic properties of the resulting polymer can be precisely controlled.

These pyrrole-based conductive materials are being explored for a variety of applications. They are investigated as hole transport materials (HTMs) in perovskite solar cells, where dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives have led to devices with high power conversion efficiencies. rsc.org Additionally, composite scaffolds of materials like polycaprolactone (B3415563) fumarate (B1241708) and polypyrrole (PCLF-PPy) are being developed as conductive conduits for nerve regeneration, as they can support and direct neurite growth under electrical stimulation. nih.gov The electrical properties of these scaffolds are crucial for their function. nih.govnih.gov

The following table compares the electrical conductivity of polypyrrole with its N-substituted analogue.

| Polymer | Conductivity (S/cm⁻) | Classification |

| Polypyrrole | 40 - 100 | Metallic-like Conductor |

| Poly-N-methylpyrrole | ~0.001 | Semiconductor |

| Data sourced from studies on the electrical properties of polypyrrole and its copolymers. bohrium.comibm.comdtic.mil |

Contributions to Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to design chemical processes that are efficient, safe, and environmentally benign by reducing waste and avoiding hazardous substances. semanticscholar.orguniroma1.ituniroma1.it The synthesis of pyrrole derivatives is an area where green chemistry methodologies are actively being developed.

One significant advancement is the use of continuous flow synthesis. A one-step continuous flow method was developed for producing highly substituted pyrrole-3-carboxylic acids from simple starting materials. syrris.com This technique offers several advantages over traditional batch synthesis, including improved reaction control, higher yields, and reduced waste. In a specific example, the flow synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid resulted in a 65% yield, compared to only 40% in a comparable batch process. syrris.com This approach not only improves efficiency but also aligns with the green chemistry principle of using safer and more efficient process technology. uniroma1.it

Other green approaches to pyrrole synthesis include using environmentally friendly solvents like water or ethanol, employing catalyst-free conditions, and utilizing alternative energy sources like ultrasound to accelerate reactions. semanticscholar.org These methods reduce reliance on volatile organic solvents and harsh reagents, making the synthesis of valuable compounds like this compound and its derivatives more sustainable.

Future Research Directions and Emerging Trends in Methyl 1 Benzyl 1h Pyrrole 3 Carboxylate Chemistry

Discovery and Development of Novel Catalytic Systems

The synthesis of the pyrrole (B145914) core, a fundamental component of Methyl 1-benzyl-1H-pyrrole-3-carboxylate, is a cornerstone of heterocyclic chemistry. Future research will undoubtedly focus on the discovery and implementation of novel catalytic systems that offer milder reaction conditions, higher yields, and greater selectivity.

One promising avenue is the exploration of organocatalysis . Catalysts such as squaric acid and N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide (TCBDA) have shown potential in promoting the Paal-Knorr synthesis of N-substituted pyrroles. journals.co.zarsc.org The application of these and other novel organocatalysts to the synthesis of this compound could lead to more cost-effective and environmentally friendly production methods.

Furthermore, biocatalysis presents an exciting frontier. Enzymes, such as α-amylase, have been successfully employed in the synthesis of substituted pyrroles, offering high efficiency under mild conditions. nih.gov The development of enzymatic routes tailored for the synthesis of this compound could significantly enhance the sustainability of its production.

Transition metal catalysis also continues to evolve. Recent advancements include the use of copper hydride (CuH) for the coupling of enynes and nitriles to form polysubstituted pyrroles, and iridium-catalyzed systems for the sustainable synthesis of pyrroles from alcohols. acs.orgnih.gov Adapting these innovative catalytic methods to the specific synthesis of this compound from readily available precursors is a key area for future investigation.

Table 1: Emerging Catalytic Systems for Pyrrole Synthesis

| Catalyst Type | Example Catalyst | Potential Advantages for this compound Synthesis |

| Organocatalyst | Squaric Acid, TCBDA journals.co.zarsc.org | Mild reaction conditions, metal-free, cost-effective. |

| Biocatalyst | α-Amylase nih.gov | High selectivity, environmentally benign, operates in aqueous media. |

| Transition Metal | Copper Hydride (CuH) acs.org | High regioselectivity, broad substrate scope. |

| Transition Metal | Iridium complexes nih.gov | Use of sustainable starting materials (alcohols), high atom economy. |

Design of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. For this compound, future research will prioritize the development of more sustainable and environmentally benign routes that minimize waste and utilize renewable resources.

A significant trend is the use of biosourced starting materials . For instance, 3-hydroxy-2-pyrones, which can be derived from renewable sources, have been used as masked 1,4-dicarbonyl compounds in the synthesis of N-substituted pyrrole carboxylic acid derivatives. fao.org Exploring the reaction of such bio-based precursors with benzylamine (B48309) could provide a greener pathway to the core structure of this compound.

The use of greener reaction media is another critical aspect. Water has been successfully employed as a solvent in the iron(III) chloride-catalyzed Paal-Knorr condensation for the synthesis of N-substituted pyrroles. organic-chemistry.org Investigating aqueous synthetic routes for this compound would significantly reduce the environmental impact associated with volatile organic solvents.

Furthermore, flow chemistry offers a paradigm shift from traditional batch processing. Continuous flow synthesis has been shown to improve yields and reduce reaction times for the synthesis of pyrrole-3-carboxylic acid derivatives. Applying this technology to the production of this compound could lead to more efficient and scalable manufacturing processes.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling will play a pivotal role in the rational design of new derivatives and the prediction of their physicochemical properties.

Quantum chemical calculations and Quantitative Structure-Activity Relationship (QSAR) studies can be employed to understand the electronic and steric effects of substituents on the pyrrole ring. nih.gov By modeling parameters such as HOMO/LUMO energies, bond lengths, and polarizability, researchers can predict the impact of modifications to the benzyl (B1604629) or carboxylate groups on the molecule's reactivity and potential applications. For example, time-dependent density functional theory (TD-DFT) calculations can help in designing derivatives with specific photophysical properties. nih.gov

These computational approaches can accelerate the discovery of new materials by allowing for the in-silico screening of large virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the most promising predicted properties.

Expansion of Derivatization Strategies for Enhanced Chemical Diversity

The functionalization of the pyrrole core is key to unlocking new applications for this compound. Future research will focus on expanding the toolbox of derivatization strategies to create a wider range of analogues with enhanced chemical diversity.

This includes exploring reactions that modify the pyrrole ring itself, such as electrophilic substitution or metal-catalyzed cross-coupling reactions. The development of regioselective functionalization methods will be crucial for introducing new substituents at specific positions of the pyrrole ring, thereby fine-tuning the molecule's properties.

Furthermore, the ester and benzyl groups of this compound offer opportunities for a variety of chemical transformations. For example, hydrolysis of the ester to the corresponding carboxylic acid would open up possibilities for amide bond formation, leading to a diverse library of new compounds. The aromatic ring of the benzyl group can also be functionalized to introduce additional diversity. The Barton-Zard reaction, a one-pot method for synthesizing 5-unsubstituted pyrroles, could be adapted to create precursors for further functionalization. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) platforms is set to revolutionize the pace of chemical discovery. For this compound, these technologies will enable the rapid synthesis and screening of large libraries of derivatives.

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, allowing for the efficient production of a wide array of analogues with systematic variations in their structure. This approach, combined with HTE, will accelerate the identification of compounds with desired properties for various applications. Journals dedicated to high-throughput automation in R&D are emerging, highlighting the growing importance of this field. peeriodicals.com

By combining the power of computational design, automated synthesis, and high-throughput screening, researchers can systematically explore the chemical space around this compound. This integrated approach will undoubtedly lead to the discovery of new derivatives with tailored functionalities and will be a driving force in the future of research on this compound.

Q & A

Q. What are the established synthetic routes for Methyl 1-benzyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation and functional group protection/deprotection . A common approach is:

- Step 1 : React a pyrrole-3-carboxylate precursor with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group at the N1 position .

- Step 2 : Esterification using methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester .

Optimization Tips : - Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Adjust temperature (e.g., 60–80°C) to balance reaction rate and side-product formation .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Key Techniques :

-

NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl group at N1, ester carbonyl at ~165–170 ppm) .

-

X-ray Crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization. Example parameters:

Parameter Value Space group P21/n Unit cell a=13.23 Å, b=10.36 Å R-factor <0.05

Validation : Cross-check hydrogen bonding (C–H⋯O) and torsion angles against computational models (e.g., DFT) .

Q. What are common derivatization reactions for modifying the pyrrole core?

- Substitution : Replace the methyl ester with amides using NH₃/amines .

- Oxidation : Convert dihydro-pyrrole derivatives to aromatic pyrroles with MnO₂ .

- Reduction : Hydrogenate the pyrrole ring (e.g., Pd/C, H₂) to study conformation-activity relationships .

Reagent Selection : - Use mild bases (e.g., NaHCO₃) to avoid ester hydrolysis during substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules?

Methodology :

- Data Collection : Use high-resolution synchrotron data (e.g., λ=0.7–1.0 Å) to improve signal-to-noise ratios .

- Refinement : Apply SHELXL’s restraints for disordered regions (e.g., SIMU/DELU commands) .

- Validation Tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for void analysis .

Case Study : A study on a similar compound resolved benzene ring disorder by refining occupancy ratios (0.7:0.3) and applying thermal parameter constraints .

Q. How should researchers design structure-activity relationship (SAR) studies to evaluate pharmacological potential?

Strategy :

- Core Modifications : Synthesize analogs with varying substituents (e.g., halogens at the benzyl group, ester-to-amide conversion) .

- Biological Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination).

- Cellular Uptake : Measure logP values (HPLC) to correlate lipophilicity with membrane permeability .

Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish steric vs. electronic effects .

Q. What methodologies address discrepancies in biological activity data across studies?

Root Causes :

- Solubility Issues : Use DMSO stock solutions standardized to <0.1% v/v in assays .

- Assay Variability : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay) .

Resolution : - Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.